molecular formula C18H18FN3O2 B5304537 N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea

N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea

カタログ番号 B5304537
分子量: 327.4 g/mol
InChIキー: IQHXHDGRYAQAIJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea, also known as PF-04971729, is a small molecule inhibitor that targets the protein tyrosine phosphatase sigma (PTPσ). PTPσ is a transmembrane protein that is expressed in the nervous system and has been implicated in several neurological disorders, including neuropathic pain, multiple sclerosis, and Alzheimer's disease. PF-04971729 has shown promise as a therapeutic agent for these conditions and has been the subject of extensive scientific research.

作用機序

N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea targets PTPσ, a transmembrane protein that is expressed in the nervous system. PTPσ has been shown to play a role in several neurological disorders, including neuropathic pain, multiple sclerosis, and Alzheimer's disease. N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea inhibits the activity of PTPσ, leading to downstream effects on signaling pathways that are involved in these diseases.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to have several biochemical and physiological effects in preclinical models of neurological disease. These include reducing inflammation, promoting remyelination, and improving neuronal survival. The compound has also been shown to improve behavioral outcomes in animal models of neuropathic pain, multiple sclerosis, and Alzheimer's disease.

実験室実験の利点と制限

N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified in multi-gram quantities. It has also been extensively studied in preclinical models of neurological disease, with well-established protocols for dosing and administration. However, there are also limitations to its use in laboratory experiments. N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has a relatively short half-life in vivo, which may limit its effectiveness in chronic disease models. It also has limited selectivity for PTPσ, which may lead to off-target effects.

将来の方向性

There are several future directions for research on N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea. One area of focus is on developing more selective inhibitors of PTPσ, which may reduce off-target effects and improve therapeutic efficacy. Another area of focus is on understanding the molecular mechanisms underlying the effects of N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea, which may lead to the identification of new targets for drug development. Finally, clinical trials of N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea in larger patient populations are needed to determine its safety and efficacy as a therapeutic agent for neurological disease.

合成法

The synthesis of N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea involves a multi-step process that begins with the reaction of 2-fluoroaniline with 4-nitrophenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to yield the final product. The synthesis has been optimized for high yield and purity, and the compound can be obtained in multi-gram quantities for laboratory use.

科学的研究の応用

N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been extensively studied in preclinical models of neurological disease, including animal models of neuropathic pain, multiple sclerosis, and Alzheimer's disease. In these studies, N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to improve behavioral outcomes and reduce pathological features of disease. The compound has also been tested in human clinical trials for neuropathic pain, with promising results.

特性

IUPAC Name

1-(2-fluorophenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c19-15-5-1-2-6-16(15)21-18(24)20-14-9-7-13(8-10-14)17(23)22-11-3-4-12-22/h1-2,5-10H,3-4,11-12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHXHDGRYAQAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)phenyl]urea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。